molecular formula C24H29N3O2 B11006540 2'-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11006540
M. Wt: 391.5 g/mol
InChI Key: CIVXLHSFBZBSFR-UHFFFAOYSA-N
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Description

2’-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common approach includes the reaction of a 6-methyl-nicotinic acid ester with a suitable acetonitrile derivative in the presence of a base. This is followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its spirocyclic structure, which provides unique steric and electronic properties. This makes it a valuable compound for various applications where such properties are desirable.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-butan-2-yl-N-(6-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-4-17(3)27-23(29)19-12-6-5-11-18(19)21(24(27)14-7-8-15-24)22(28)26-20-13-9-10-16(2)25-20/h5-6,9-13,17,21H,4,7-8,14-15H2,1-3H3,(H,25,26,28)

InChI Key

CIVXLHSFBZBSFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC=CC(=N4)C

Origin of Product

United States

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